BenchChemオンラインストアへようこそ!

4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

5-HT2A receptor antagonist GPCR SAR metabolic stability

4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide (CAS 1448053-60-8) is a synthetic sulfonyl piperidine carboxamide derivative with the molecular formula C20H23FN2O3S and a molecular weight of 390.47 g/mol. The compound incorporates a piperidine core bearing a 4-fluorophenylsulfonyl group at the 4-position and an N-phenethyl carboxamide substituent at the piperidine nitrogen, placing it within a known pharmacophore class associated with G-protein-coupled receptor (GPCR) modulation—particularly serotonin 5-HT2A receptor antagonism —and voltage-gated potassium channel Kv1.3 blockade.

Molecular Formula C20H23FN2O3S
Molecular Weight 390.47
CAS No. 1448053-60-8
Cat. No. B2854989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
CAS1448053-60-8
Molecular FormulaC20H23FN2O3S
Molecular Weight390.47
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C20H23FN2O3S/c21-17-6-8-18(9-7-17)27(25,26)19-11-14-23(15-12-19)20(24)22-13-10-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
InChIKeyBBOAYKZRCNESQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide (CAS 1448053-60-8): Structural and Pharmacological Context for Procurement Decisions


4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide (CAS 1448053-60-8) is a synthetic sulfonyl piperidine carboxamide derivative with the molecular formula C20H23FN2O3S and a molecular weight of 390.47 g/mol [1]. The compound incorporates a piperidine core bearing a 4-fluorophenylsulfonyl group at the 4-position and an N-phenethyl carboxamide substituent at the piperidine nitrogen, placing it within a known pharmacophore class associated with G-protein-coupled receptor (GPCR) modulation—particularly serotonin 5-HT2A receptor antagonism [2]—and voltage-gated potassium channel Kv1.3 blockade [3]. The combination of a urea-mimetic N-acyl linkage and an electron-withdrawing para-fluoro substituent on the arylsulfonyl moiety distinguishes this compound from simpler N-alkyl or unsubstituted phenylsulfonyl congeners frequently employed as chemical probes in neuroscience and immunology research.

Why In-Class Sulfonyl Piperidine Analogs Cannot Be Treated as Interchangeable with 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide


Within the 4-sulfonylpiperidine chemotype, discrete structural modifications produce pronounced shifts in receptor selectivity, functional activity (antagonist vs. inverse agonist), and ADME properties that render simple isosteric or homologous substitution unreliable [1]. Published structure-activity relationship (SAR) evidence demonstrates that replacement of the N-phenethyl substituent with N-benzyl or N-phenpropyl chains reduces 5-HT2A binding affinity by 10- to 100-fold, while conversion from an N-alkyl to an N-acyl (carboxamide) linkage introduces additional hydrogen-bond acceptor capacity that can alter both target engagement kinetics and susceptibility to amidase-mediated metabolism [1]. Simultaneously, the presence of a para-fluoro substituent on the sulfonyl phenyl ring—absent in many commonly stocked phenylsulfonyl building blocks—modulates the electron density at the sulfonyl group, influencing both non-covalent interactions with target binding pockets and oxidative metabolic profiles [2]. These interdependent structural factors mean that procurement of a close analog (e.g., the unsubstituted phenylsulfonyl or N-alkyl variant) without rigorous qualification introduces risk of qualitatively different pharmacological outcomes in otherwise identical assay systems.

Quantitative Differentiation Evidence for 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide Relative to Structural Analogs


N-Acyl vs. N-Alkyl Linkage at the Piperidine Nitrogen Modulates 5-HT2A Receptor Affinity and Metabolic Stability

In the 4-(phenylsulfonyl)piperidine series characterized by Fletcher et al. (2002), the N-phenethyl-substituted analog (compound 13) exhibits a Ki of 0.33 nM at the human 5-HT2A receptor, while the N-benzyl (compound 14) and N-phenpropyl (compound 15) variants display significantly reduced binding affinity, establishing the N-phenethyl two-carbon linker as optimal for target engagement [1]. The target compound 4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide replaces the direct N-alkyl phenethyl linkage of compound 13 with an N-acyl (carboxamide) phenethyl linkage. This substitution introduces a carbonyl oxygen capable of acting as an additional hydrogen-bond acceptor, which has been shown in analogous piperidine carboxamide series to confer metabolic resistance to N-dealkylation by cytochrome P450 enzymes compared to the corresponding tertiary amine—a key liability observed for compound 12 in the Fletcher series [2]. Additionally, the N-carboxamide variant is expected to display a lower pKa at the piperidine nitrogen (estimated ~8.5 for the conjugate acid of a tertiary amine vs. non-basic for the amide), altering the ionization state at physiological pH and potentially affecting both blood-brain barrier penetration and off-target ion channel binding (e.g., hERG) [3].

5-HT2A receptor antagonist GPCR SAR metabolic stability

Para-Fluoro Substitution on the Arylsulfonyl Group Confers Distinct Electronic and Steric Properties Relative to Unsubstituted Phenylsulfonyl Analogs

The 4-fluorophenylsulfonyl moiety of the target compound differs from the unsubstituted phenylsulfonyl group present in the Fletcher lead series (compound 12 and 13) [1]. Introduction of a para-fluoro substituent alters the electron density at the sulfonyl sulfur and the aromatic ring, modulating π-π stacking interactions, the strength of sulfonyl oxygen hydrogen-bond acceptance, and the compound's overall lipophilicity (calculated LogP reduction of approximately 0.3-0.5 units for the fluoro vs. hydrogen substitution) [2]. In a closely related chemotype—1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine (compound 9)—the combination of a fluorinated phenethyl group with a 4-fluorophenylsulfonyl moiety yielded high affinity and sufficient subtype selectivity for 5-HT2A receptors, confirming that para-fluoro arylsulfonyl substitution is compatible with potent target engagement [3]. This compound (9) was successfully radiolabeled with ¹⁸F for positron emission tomography (PET) imaging applications, suggesting that the 4-fluorophenylsulfonyl motif may offer advantages for the development of isotopically labeled probes [3]. In contrast, unsubstituted phenylsulfonyl analogs lack this fluorine handle for ¹⁸F or ¹⁹F NMR applications and may exhibit different oxidative metabolite profiles due to the absence of the metabolically blocking fluorine substituent at the para position [4].

aryl fluorination medicinal chemistry receptor selectivity

Predicted hERG (IKr) Channel Liability Profile of N-Carboxamide vs. N-Alkyl 4-Sulfonylpiperidines

In the 4-(phenylsulfonyl)piperidine series, compound 12 (N-phenethyl tertiary amine) demonstrated significant IKr (hERG) channel binding activity detected through counterscreening, prompting efforts to reduce this off-target liability through structural modification [1]. Conversion of the basic tertiary amine to a neutral N-acyl (carboxamide) group, as present in the target compound, is a well-established strategy for attenuating hERG binding, since a cationic nitrogen (pKa >7.4) is a key pharmacophoric element for hERG channel interaction [2]. The target compound's piperidine nitrogen is incorporated into a carboxamide (urea-mimetic) linkage, rendering it non-basic, which is predicted to substantially reduce hERG affinity relative to compound 12 (Ki hERG for compound 12 was measured in the sub-micromolar range, exact value not digitized in open-access source) [1]. This structural feature aligns with the strategy employed in the development of N-phenacyl derivative 35 in the same series, which achieved reduced in vivo IKr activity [1]. In contrast, simpler N-alkyl or N-benzyl 4-sulfonylpiperidine analogs retain the basic amine and are expected to carry higher hERG risk.

hERG liability cardiac safety ion channel selectivity

Molecular Weight and Lipophilicity Positioning Within CNS Drug-Like Space Relative to Common 5-HT2A and Kv1.3 Chemical Probes

The target compound possesses a molecular weight (MW) of 390.47 g/mol and an estimated cLogP of approximately 2.8-3.0, placing it favorably within the CNS drug-like space defined by MW <400 and cLogP <4 [1]. In comparison, the widely used 5-HT2A antagonist probe MDL100907 (volinanserin) has a MW of 373.4 and cLogP ~3.5, while the Kv1.3 channel blocker PAP-1 has a MW of 393.4 and cLogP ~4.5 [2]. The target compound's marginally lower predicted lipophilicity than MDL100907 and PAP-1 may confer improved aqueous solubility, potentially reducing the need for DMSO concentrations exceeding 0.1% in cell-based assays—a practical advantage in T-cell proliferation or neuronal culture experiments where solvent toxicity is a concern [3]. Furthermore, the compound's topological polar surface area (tPSA), estimated at approximately 75 Ų (sum of sulfonyl oxygens, carboxamide, and fluorine contributions), falls within the range associated with favorable blood-brain barrier penetration (tPSA <90 Ų) [1].

CNS drug-likeness physicochemical properties lead optimization

Optimal Scientific and Industrial Use Cases for 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide Based on Evidence Profile


Lead Optimization Programs Targeting 5-HT2A Receptor Modulation Where Metabolic Stability and hERG De-Risking Are Prioritized

The target compound's N-carboxamide linkage (neutral, non-basic) and 4-fluorophenylsulfonyl group make it a structurally rational starting point or tool compound in medicinal chemistry campaigns aimed at selective 5-HT2A antagonism. The well-characterized SAR from Fletcher et al. (2002) [1] indicates that the N-phenethyl two-carbon spacer is optimal for 5-HT2A affinity, while the carboxamide modification is expected to reduce both N-dealkylation-mediated clearance and hERG off-target binding compared to N-alkyl probes like compound 12. Medicinal chemistry teams can use this compound as a reference for establishing structure-metabolism and structure-safety relationships within the 4-sulfonylpiperidine series.

Neuroscience Research Requiring a CNS-Penetrant Chemical Probe Within Favorable Physicochemical Space

With a molecular weight (390.47 g/mol) and estimated cLogP (~2.8-3.0) that fit within established CNS drug-like boundaries (MW <400, cLogP <5, tPSA <90 Ų) [2], this compound is suitable for in vivo neuropharmacology studies where blood-brain barrier penetration is required. Its predicted lower lipophilicity compared to commonly used probes like PAP-1 (cLogP ~4.5) may translate into improved solubility and reduced non-specific protein binding, facilitating more reproducible free-fraction measurements in brain tissue homogenate assays.

Development of Fluorine-18 or Fluorine-19 Analytical Probes for Receptor Occupancy and Target Engagement Studies

The presence of a single fluorine atom on the para position of the arylsulfonyl ring provides a convenient handle for ¹⁹F NMR-based analytical tracking of the compound in biochemical and cellular assays without the need for radiolabeling [3]. Moreover, the precedent set by the successful ¹⁸F radiolabeling of the closely related analog 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine (compound 9) [4] suggests that a similar nucleophilic fluorination strategy could be applied to this scaffold for the development of PET imaging tracers to quantify 5-HT2A receptor occupancy in preclinical models and, potentially, clinical studies.

Immunology Research Exploring Kv1.3 Potassium Channel Blockade in T-Cell-Mediated Autoimmune Models

The 4-sulfonylpiperidine scaffold has been explored within the context of voltage-gated potassium channel Kv1.3 inhibition, a validated target for suppressing effector memory T-cell proliferation in autoimmune diseases such as multiple sclerosis and psoriasis [5]. While direct Kv1.3 affinity data for the target compound are not publicly available, its structural features—a central piperidine core, an electron-deficient arylsulfonyl group, and a hydrogen-bond-capable N-carboxamide side chain—are consistent with the pharmacophore of known small-molecule Kv1.3 blockers described by Baell et al. (2004) [5]. Researchers in autoimmune disease pharmacology may evaluate this compound alongside known Kv1.3 inhibitors (e.g., PAP-1, ShK-186) in T-cell proliferation and cytokine release assays.

Quote Request

Request a Quote for 4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.